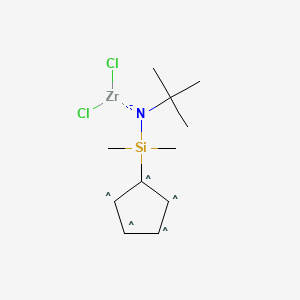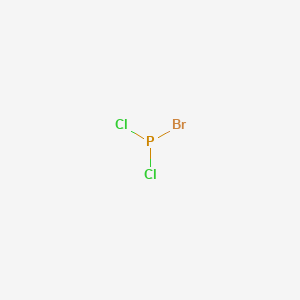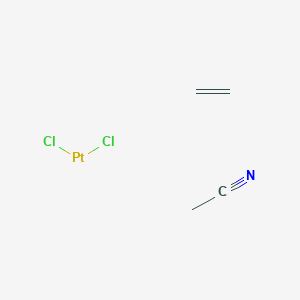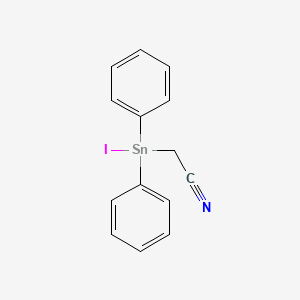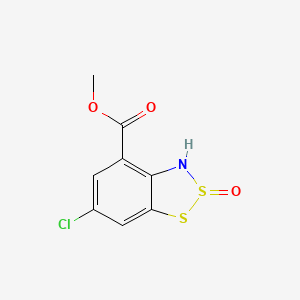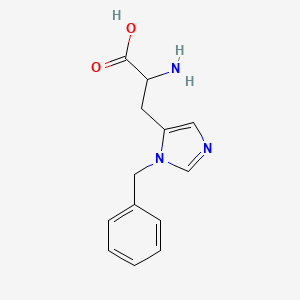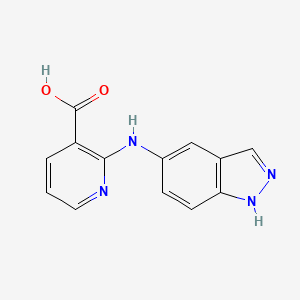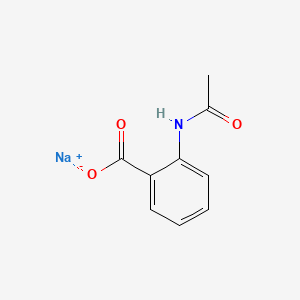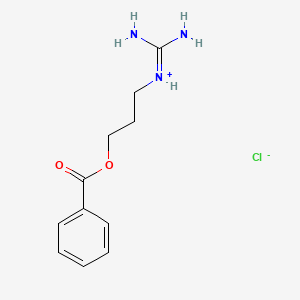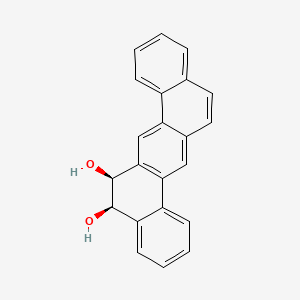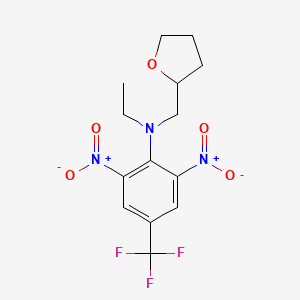
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride is a synthetic organic compound that belongs to the class of tertiary amines It is characterized by the presence of two phenyl groups, two methyl groups, and a dimethylamino group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentane Backbone: The synthesis begins with the preparation of the pentane backbone, which can be achieved through the alkylation of a suitable precursor such as 1,5-dibromopentane with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl groups.
Introduction of Methyl Groups: The next step involves the introduction of the methyl groups at the 2-position of the pentane backbone. This can be accomplished through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Formation of the Dimethylamino Group: The final step is the introduction of the dimethylamino group. This can be achieved through the reaction of the intermediate compound with dimethylamine in the presence of a suitable base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the dimethylamino group allows it to interact with biological membranes and proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diphenyl-2,2-dimethyl-1-aminopentane: Similar structure but lacks the dimethylamino group.
1,5-Diphenyl-2,2-dimethyl-1-methylaminopentane: Similar structure but has a methylamino group instead of a dimethylamino group.
1,5-Diphenyl-2,2-dimethyl-1-ethylaminopentane: Similar structure but has an ethylamino group instead of a dimethylamino group.
Uniqueness
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets and provides distinct reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
4220-01-3 |
|---|---|
Molekularformel |
C21H30ClN |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,5-diphenylpentyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29N.ClH/c1-21(2,17-11-14-18-12-7-5-8-13-18)20(22(3)4)19-15-9-6-10-16-19;/h5-10,12-13,15-16,20H,11,14,17H2,1-4H3;1H |
InChI-Schlüssel |
LLAOSTBDHPICKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC1=CC=CC=C1)C(C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
